Ytterbium(III)-triiodid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

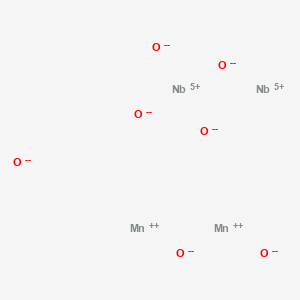

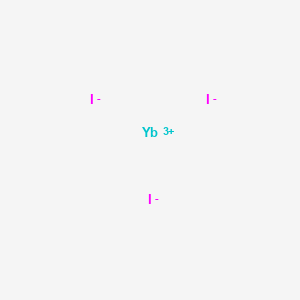

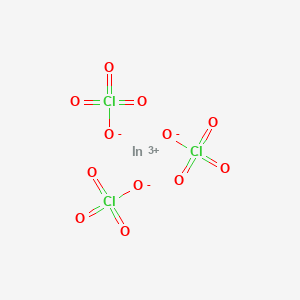

Ytterbium(3+);triiodide, also known as ytterbium(III) iodide, is a chemical compound with the formula YbI₃. It is one of the iodides of ytterbium, a rare earth element. This compound is typically found in the form of yellow crystals and is soluble in water. Ytterbium(III) iodide is used in various scientific and industrial applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Ytterbium(III) iodide has several applications in scientific research:

Bioactive Glasses: Ytterbium(III) iodide is used in the synthesis of bioactive glasses for drug delivery and bone regeneration.

Fluorescence Imaging: Ytterbium(III) complexes are used as molecular probes in near-infrared (NIR) fluorescence imaging for high-resolution, non-invasive imaging of biological tissues.

Wirkmechanismus

Target of Action

Ytterbium(3+);triiodide is a chemical compound with the formula YbI3. It is one of the iodides of ytterbium

Mode of Action

It is known that ytterbium(3+);triiodide can be prepared by reacting metallic ytterbium with iodine at 500°c with a 30 atm pressure .

Biochemical Pathways

It is known that ytterbium(3+);triiodide decomposes to ytterbium(ii) iodide upon heating .

Pharmacokinetics

It is known that ytterbium(3+);triiodide is soluble in water , which could potentially influence its bioavailability.

Result of Action

Some studies suggest that ytterbium complexes can display high near-infrared (nir) luminescence and have been used for nir living cell imaging .

Action Environment

The action of Ytterbium(3+);triiodide can be influenced by environmental factors such as temperature and pressure. For instance, Ytterbium(3+);triiodide decomposes to ytterbium(II) iodide upon heating .

Biochemische Analyse

Cellular Effects

Research on the cellular effects of Ytterbium(3+);triiodide is limited. A study on ytterbium oxide nanoparticles, which may share some properties with Ytterbium(3+);triiodide, showed signs of oxidative damage through up-regulation of 60–87% of MDA while down-regulation of 20–40% of GSH-PX and GSH content .

Dosage Effects in Animal Models

Research on the dosage effects of Ytterbium(3+);triiodide in animal models is limited. A study on ytterbium oxide nanoparticles showed bioaccumulation in mice tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ytterbium(III) iodide can be synthesized through several methods:

- Metallic ytterbium reacts with iodine at 500°C under a pressure of 30 atm to form ytterbium(III) iodide:

Direct Reaction with Iodine: 2Yb+3I2→2YbI3

Ytterbium(III) oxide, ytterbium(III) hydroxide, or ytterbium(III) carbonate can react with hydroiodic acid to produce ytterbium(III) iodide in aqueous solution:Reaction with Hydroiodic Acid: Yb2O3+6HI→2YbI3+3H2O

Yb(OH)3+3HI→YbI3+3H2O

Yb2(CO3)3+6HI→2YbI3+3H2O+3CO2

Analyse Chemischer Reaktionen

Types of Reactions

Ytterbium(III) iodide undergoes several types of chemical reactions:

- Upon heating, ytterbium(III) iodide decomposes to form ytterbium(II) iodide and iodine:

Decomposition: 2YbI3→2YbI2+I2

Ytterbium metal dissolves readily in dilute sulfuric acid, forming the colorless aquated Yb(III) ion and hydrogen gas:Reaction with Acids: 2Yb+3H2SO4→2Yb3++3SO42−+3H2

Ytterbium reacts with halogens to form ytterbium(III) halides:Reaction with Halogens: 2Yb+3I2→2YbI3

Common Reagents and Conditions

Hydroiodic Acid: Used for reactions with ytterbium(III) oxide, hydroxide, or carbonate.

Iodine: Used for direct reaction with metallic ytterbium.

Ammonium Iodide: Used for dehydration of ytterbium(III) iodide hydrate.

Major Products

Ytterbium(II) Iodide: Formed upon decomposition of ytterbium(III) iodide.

Ytterbium(III) Sulfate: Formed upon reaction with sulfuric acid.

Vergleich Mit ähnlichen Verbindungen

Ytterbium(III) iodide can be compared with other ytterbium compounds and lanthanide halides:

Ytterbium(III) Chloride (YbCl₃): Similar to ytterbium(III) iodide, ytterbium(III) chloride is used as a Lewis acid catalyst in organic synthesis.

Ytterbium(II) Iodide (YbI₂): Ytterbium(II) iodide is a reducing agent used in coupling reactions, whereas ytterbium(III) iodide is more stable and used in different applications.

Ytterbium(III) Fluoride (YbF₃): Used as a non-toxic tooth filling material and X-ray contrast agent.

Eigenschaften

CAS-Nummer |

13813-44-0 |

|---|---|

Molekularformel |

I3Yb |

Molekulargewicht |

553.76 g/mol |

IUPAC-Name |

triiodoytterbium |

InChI |

InChI=1S/3HI.Yb/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

LSSJSIMBIIVSTN-UHFFFAOYSA-K |

SMILES |

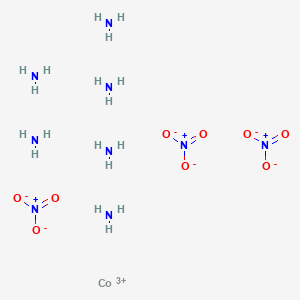

[I-].[I-].[I-].[Yb+3] |

Kanonische SMILES |

I[Yb](I)I |

Key on ui other cas no. |

13813-44-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)